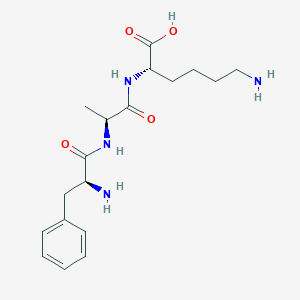

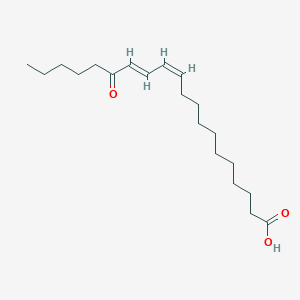

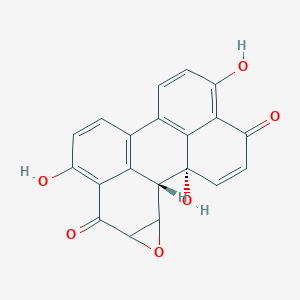

![molecular formula C10H7NO4 B009081 5H-[1,3]二氧杂环[4,5-f]吲哚-6-羧酸 CAS No. 106517-64-0](/img/structure/B9081.png)

5H-[1,3]二氧杂环[4,5-f]吲哚-6-羧酸

描述

Synthesis Analysis

The synthesis of indole derivatives involves various strategies, including Fischer indole synthesis, and can be tailored to introduce specific functional groups such as carboxylic acids. For instance, a novel synthetic route for the preparation of indole-carboxylic acid derivatives with chloro and methylenedioxy substituents has been developed, showcasing the versatility of indole synthesis methods (Li Song, 2006) (Li Song, 2006). Additionally, multicomponent reactions have been employed for the eco-friendly synthesis of functionalized indoles, demonstrating a high degree of diastereoselectivity and yield (Lu Wang et al., 2017) (Lu Wang et al., 2017).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by spectroscopic methods such as NMR, IR, and MS. X-ray crystallography provides detailed insights into the arrangement of atoms within the molecule, revealing the planarity or non-planarity of certain groups relative to the indole ring system (Shulin Mao, 2011) (Shulin Mao, 2011).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including carbonylation and dibromination, which are useful for further functionalization. For example, rhodium-catalyzed NH-indole-directed C-H carbonylation with carbon monoxide has been used for the synthesis of isoindolo[2,1-a]indol-6-ones (Qiufeng Huang et al., 2016) (Qiufeng Huang et al., 2016). The regioselective dibromination of methyl indole-3-carboxylate demonstrates the manipulation of indole compounds for the synthesis of dibromoindoles (Thomas B. Parsons et al., 2011) (Thomas B. Parsons et al., 2011).

科学研究应用

艾滋病研究:甲基 5-氯-4-氟-1H-吲哚-2-羧酸酯是磷代吲哚抑制剂合成中的一个关键中间体,在艾滋病非核苷类逆转录酶研究中具有重要意义 (Mayes 等人,2010 年).

生物和医学应用:羟基吲哚-3-羧酸已被开发用于生物学和医学中的潜在用途 (Marchelli 等人,1969 年).

研究工具设计:吲哚-3-乙酸衍生物可用于设计新型研究工具,包括固定形式、载体连接形式和生化标签或分子探针 (Ilić 等人,2005 年).

抗炎治疗:新型苯并[g]吲哚-3-羧酸酯由于对 5-脂氧合酶的效力而显示出作为抗炎药的潜力 (Karg 等人,2009 年).

抗癌特性:具有吡嗪并[1,2-a]吲哚-1-酮骨架的某些化合物通过抑制活性氧生成而显示出作为抗癌剂的潜力 (Youssif 等人,2018 年).

抗氧化活性:一些合成的吲哚-2-羧酸类似物显示出增强的抗氧化活性 (Naik 等人,2012 年).

分子对接研究:合成的化合物用于分子对接研究,以预测与靶蛋白的结合相互作用 (Ganga Reddy 等人,2022 年).

核磁共振波谱:质子核磁共振波谱用于表征吲哚-5-羧酸的不对称三聚体 (Mackintosh 等人,1994 年).

晶体学和氢键研究:对 6-(3,4,5-三甲氧基苯基)-6,7-二氢-5H-1,3-二氧杂环[4,5-g]喹啉-8(5H)-酮等分子的研究集中在氢键和 π 堆叠氢键链上 (Cuervo 等人,2009 年).

有机合成中的催化:Ag/CdS 纳米复合材料催化环缩合反应,合成新型化合物 (Abdolmohammadi 等人,2018 年).

阿尔茨海默病的 PET 放射性示踪剂:碳-11 标记的 CK1 抑制剂被探索为阿尔茨海默病成像的潜在 PET 放射性示踪剂 (Gao 等人,2018 年).

N-杂环的合成:Rh(III) 催化的吲哚与碘鎓叶立德环化形成三环和四环 N-杂环 (Nunewar 等人,2021 年).

属性

IUPAC Name |

5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-10(13)7-1-5-2-8-9(15-4-14-8)3-6(5)11-7/h1-3,11H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRAHWGTBUCWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C=C(N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358647 | |

| Record name | 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid | |

CAS RN |

106517-64-0 | |

| Record name | 5H-1,3-Dioxolo[4,5-f]indole-6-carboxylicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

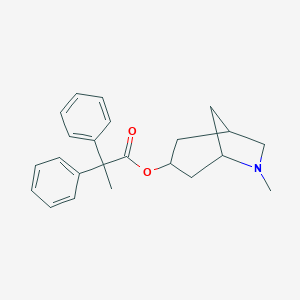

![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)